molecular formula C12H17N5O4 B12398858 (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12398858
M. Wt: 295.29 g/mol
InChI Key: MENGSHYAALOLNT-IWGDBUMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a purine base attached to a sugar moiety, which is a common feature in many biologically significant molecules such as nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

    Deprotection and Functional Group Modification: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl and methylamino groups through selective chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced derivatives (dihydropurines), and various substituted purine derivatives.

Scientific Research Applications

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its role in DNA and RNA synthesis and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    2’-Deoxyadenosine: A nucleoside analog with a deoxyribose sugar instead of the oxolane ring.

    Vidarabine: An antiviral nucleoside analog with a similar structure but different functional groups.

Uniqueness

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylamino groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8?,11+,12+/m0/s1

InChI Key

MENGSHYAALOLNT-IWGDBUMESA-N

Isomeric SMILES

C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.